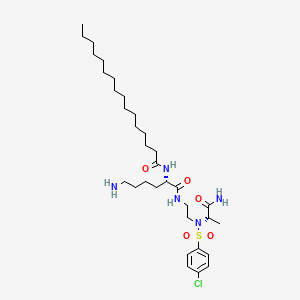
C16-K-cBB1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C16-K-cBB1 is a potent and selective antimicrobial agent effective against Methicillin-resistant Staphylococcus aureus (MRSA). It has a minimal inhibitory concentration (MIC) of 1 µg/mL and exhibits excellent selectivity with minimal hemolytic activity. This compound can eradicate MRSA cells within 120 minutes when applied at a concentration of 12.5 µg/mL .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C16-K-cBB1 involves lipidation of α/Sulfono-α-AA heterogeneous peptides. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. The mother liquor preparation involves dissolving the drug in DMSO, followed by mixing with PEG300, Tween 80, and distilled water (ddH2O) to achieve the desired concentration .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .
Analyse Chemischer Reaktionen
Types of Reactions: C16-K-cBB1 primarily undergoes antimicrobial reactions. It is effective in killing MRSA cells through its selective antimicrobial activity .
Common Reagents and Conditions: The common reagents used in the synthesis and application of this compound include DMSO, PEG300, and Tween 80. The compound is typically applied at a concentration of 12.5 µg/mL to achieve its antimicrobial effects .
Major Products Formed: The major product formed from the reaction of this compound with MRSA cells is the eradication of the bacterial cells. The compound exhibits minimal hemolytic activity, ensuring that it selectively targets the bacterial cells without causing significant damage to human cells .
Wissenschaftliche Forschungsanwendungen
C16-K-cBB1 has several scientific research applications, particularly in the field of antimicrobial research. It is used to study the effects of selective antimicrobial agents against MRSA. The compound’s ability to eradicate MRSA cells within a short period makes it a valuable tool for researchers studying bacterial resistance and developing new antimicrobial therapies .
Wirkmechanismus
C16-K-cBB1 exerts its effects by targeting the cell membrane of MRSA cells. The compound disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death. The molecular targets and pathways involved in this process include the lipidation of α/Sulfono-α-AA heterogeneous peptides, which enhances the compound’s selectivity and potency against MRSA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Vancomycin
- Linezolid
- Daptomycin
Comparison: C16-K-cBB1 is unique in its ability to selectively target MRSA cells with minimal hemolytic activity. Compared to other antimicrobial agents like vancomycin, linezolid, and daptomycin, this compound exhibits a lower MIC and faster eradication of MRSA cells. This makes it a promising candidate for further research and development in the field of antimicrobial therapy .
Eigenschaften
Molekularformel |
C33H58ClN5O5S |
|---|---|
Molekulargewicht |
672.4 g/mol |
IUPAC-Name |
N-[(2S)-6-amino-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]-(4-chlorophenyl)sulfonylamino]ethylamino]-1-oxohexan-2-yl]hexadecanamide |
InChI |
InChI=1S/C33H58ClN5O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-31(40)38-30(18-16-17-24-35)33(42)37-25-26-39(27(2)32(36)41)45(43,44)29-22-20-28(34)21-23-29/h20-23,27,30H,3-19,24-26,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,40)/t27-,30-/m0/s1 |
InChI-Schlüssel |
PVDLJIWTFDLZNT-FIBWVYCGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)NCCN([C@@H](C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NCCN(C(C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


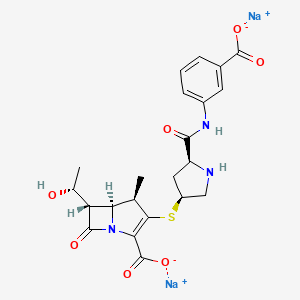

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
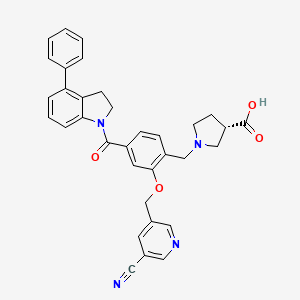
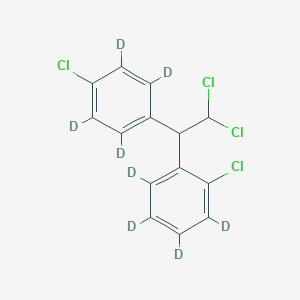

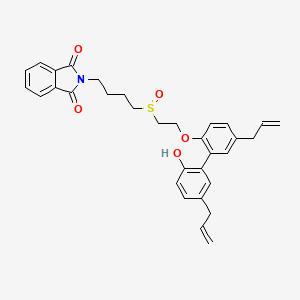


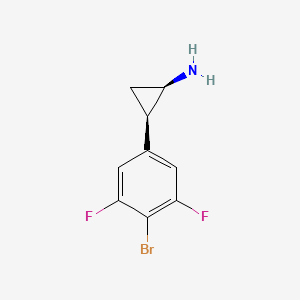
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
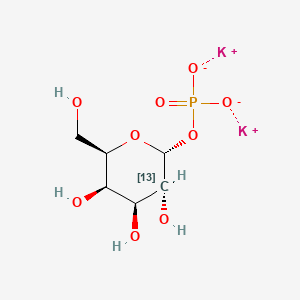

![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
